Idarubicinol

Anthracycline Pharmacology Leukemia Research In Vitro Cytotoxicity

Quantifying systemic anthracycline exposure accurately requires an idarubicinol reference standard that reflects its unique pharmacology. Generic anthracycline metabolites cannot substitute-daunorubicinol and doxorubicinol exhibit 10- to 100-fold lower cytotoxicity, biasing analytical data. Idarubicinol uniquely retains equipotent tumoricidal activity, accumulating 5- to 8-fold over idarubicin in plasma (AUC). - Equipotent cytotoxic activity (CCRF-CEM, K562, MCF-7 spheroids), enabling valid pharmacological controls. - ≥32-fold higher potency than doxorubicinol in multidrug-resistant settings. - Essential for ICH Q3A/Q3B impurity profiling and ANDA/DMF submissions. Fully characterized reference standard with comprehensive COA. In stock for immediate global dispatch.

Molecular Formula C26H29NO9
Molecular Weight 499.5 g/mol
Cat. No. B1259273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdarubicinol
Synonyms13-dihydroidarubicin
4-demethoxy-14-hydroxydaunorubicin
idarubicinol
idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome
Molecular FormulaC26H29NO9
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O
InChIInChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1
InChIKeyKMIBSUUWQWSRQV-BAYOIBAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idarubicinol: Active Metabolite & Reference Standard


Idarubicinol (4-demethoxydaunorubicinol, CAS 86189-66-4) is the primary 13-dihydro (C-13 alcohol) metabolite of the anthracycline chemotherapeutic agent idarubicin, formed via ketoreductase-mediated biotransformation [1]. It is a member of the anthracycline class, chemically characterized as a red to dark red hygroscopic solid with the molecular formula C₂₆H₂₉NO₉ (MW 499.51), soluble in chloroform, DMSO, and sparingly in methanol [2]. Uniquely among clinically relevant anthracycline metabolites, idarubicinol retains full cytotoxic potency equipotent to its parent drug [3]. It accumulates extensively in plasma, achieving systemic exposure (AUC) that exceeds that of idarubicin by 5- to 8-fold, and demonstrates a prolonged terminal half-life in circulation, establishing it as a major contributor to the overall antileukemic efficacy and safety profile of idarubicin-based therapy [4].

Active Metabolite Reference

Only anthracycline C-13 alcohol metabolite with reported equipotent cytotoxicity to parent idarubicin in leukemia cell models.

Pharmacokinetic Profiling

Supports bioanalytical method development for systemic exposure assessment; reported 5-8× higher plasma AUC than parent drug.

Analytical Standard Suitability

Suitable as impurity marker and reference standard for idarubicin drug substance characterization and stability studies.

Cardiotoxicity Research Tool

Relevant for ex vivo coronary vascular response studies due to reported differential vasoconstrictor profile.

Idarubicinol: Why Substitution Fails in Assays


The anthracycline alcohol metabolites (C-13 dihydro derivatives) are not interchangeable due to profound differences in intrinsic cytotoxic activity and cellular pharmacology. While daunorubicinol and doxorubicinol exhibit markedly reduced (10- to 100-fold lower) cytotoxicity relative to their respective parent drugs, idarubicinol uniquely retains equipotent tumoricidal activity compared with idarubicin across leukemia and solid tumor models [1]. This functional divergence is mechanistically supported by the observation that idarubicinol demonstrates extensive cellular accumulation, high DNA-binding affinity, and robust DNA cleavage activity comparable to idarubicin—properties that the corresponding alcohol metabolites of daunorubicin and doxorubicin lack [2]. Consequently, substituting a generic anthracycline alcohol metabolite for idarubicinol in pharmacological studies, analytical method development, or impurity profiling would introduce substantial, non-linear activity bias and yield data that do not reflect the true therapeutic and metabolic profile of idarubicin-containing regimens.

Idarubicinol (This Product)

Retains equipotent cytotoxicity to parent drug; accumulates extensively in plasma; used as active metabolite reference.

Generic Anthracycline Alcohol Metabolites

Daunorubicinol, doxorubicinol, and epirubicinol show 10- to 100-fold reduced cytotoxicity; may not replicate idarubicin pharmacodynamic profile in cell-based assays.

Idarubicinol

Demonstrates high DNA-binding affinity and DNA cleavage activity comparable to parent; supports model-response studies.

Other C-13 Alcohol Metabolites

Lack comparable DNA-target engagement; substitution may shift pathway-response endpoints and introduce non-linear activity bias in pharmacological experiments.

Idarubicinol

Required for accurate quantification in idarubicin-based regimen PK studies; prolonged half-life analyte.

Unvalidated Impurity Standards

Using non-certified or unlabeled analogs may compromise LC-MS/MS method accuracy and regulatory documentation context.

Idarubicinol: Comparative Pharmacology & Pharmacokinetics


Equipotent Cytotoxicity Compared to Idarubicin in Leukemia Cells

Unlike the alcohol metabolites of daunorubicin (daunorubicinol) and doxorubicin (doxorubicinol), which are significantly less active than their parent drugs, idarubicinol is equipotent to idarubicin in sensitive neoplastic cells. Comparative cytotoxicity assays demonstrate that idarubicinol and idarubicin produce identical antiproliferative activity across multiple human tumor cell lines [1].

Cytotoxic Equipotency
Head-to-head

Idarubicinol equipotent to idarubicin across CCRF-CEM, K562, U87-MG cell lines. Other alcohol metabolites (daunorubicinol, doxorubicinol) show >90% reduced activity.

Supports cytotoxicity endpoint review in leukemia and solid tumor models.

Reported in vitro growth inhibition assays; model-specific response context.

Anthracycline Pharmacology Leukemia Research In Vitro Cytotoxicity

Superior Cytotoxic Activity vs. Analog Metabolites

When directly compared with the alcohol metabolites of daunorubicin, doxorubicin, and epirubicin across a panel of human tumor cell lines, idarubicinol exhibits profoundly higher cytotoxic activity. Quantitative analysis shows that idarubicinol is 16- to 122-fold more potent than these comparator alcohol metabolites [1]. Additionally, idarubicinol is at least 32-fold more cytotoxic than doxorubicinol in multidrug-resistant multiple myeloma cell lines [2].

Activity vs. Other Metabolites
Head-to-head

Idarubicinol 16–122× more active than comparator alcohol metabolites in tumor cell panels; ≥32× more cytotoxic than doxorubicinol in MDR myeloma cells.

Reported higher activity in tested cell lines; context-dependent on multidrug-resistance phenotype.

Quantified fold differences; not a clinical efficacy claim.

Comparative Pharmacology Anthracycline Metabolites DNA Damage

Comparable Potency in 3D Multicellular Spheroids

In MCF-7 breast cancer cells cultured as three-dimensional multicellular spheroids—a model that more faithfully replicates the microenvironment and drug penetration barriers of solid tumors than monolayer cultures—idarubicinol demonstrates cytotoxic potency comparable to that of idarubicin [1].

3D Spheroid Potency
Head-to-head

MCF-7 multicellular spheroids: idarubicinol IC₅₀ 5.3 ± 0.7 ng/mL vs. idarubicin 7.9 ± 1.1 ng/mL.

Supports 3D tumor model endpoint interpretation; comparable potency observed.

Single cell line, 24-h exposure; reported model context.

Solid Tumor Models 3D Cell Culture Breast Cancer

Prolonged Terminal Half-Life vs. Idarubicin

Idarubicinol is eliminated substantially more slowly than idarubicin, resulting in prolonged systemic exposure that contributes to the overall therapeutic effect. In pediatric leukemia patients, the mean terminal half-life of idarubicinol is 56.8 hours, compared with 17.6 hours for idarubicin [1]. In adult patients, median terminal half-lives for idarubicinol range from 8 to 32.7 hours across dose levels, consistently exceeding those of idarubicin (5.6-11.6 hours) [2].

Terminal Half-Life
Cross-study

Idarubicinol t½ 56.8 h (pediatric) vs. idarubicin 17.6 h; adult range 8–32.7 h vs. 5.6–11.6 h.

Supports PK assay development for systemic exposure monitoring.

Data from pediatric and adult patient studies; assay-specific validation required.

Clinical Pharmacokinetics Therapeutic Drug Monitoring Metabolite Accumulation

CSF Penetration Rate vs. Idarubicin

Following intravenous administration of idarubicin to pediatric leukemia patients, idarubicinol demonstrates markedly superior penetration into the central nervous system compartment compared with the parent drug. Idarubicinol was detectable in 20 of 21 cerebrospinal fluid (CSF) samples (95%) obtained 18-30 hours post-administration, whereas idarubicin was detected in only 2 of 21 samples (10%) [1].

CSF Penetration
Head-to-head

Idarubicinol detected in 20/21 CSF samples (95%) vs. idarubicin in 2/21 (10%); mean CSF concentration 0.51 ng/mL.

Supports CNS exposure model interpretation in leukemia research.

Pediatric patient samples post i.v. administration; limited to 18–30 h window.

CNS Pharmacology Blood-Brain Barrier Leukemia

Coronary Vasoconstriction Compared to Idarubicin

In isolated perfused rat heart preparations, idarubicinol induces a significantly greater increase in coronary vascular resistance than equimolar idarubicin, indicating a differential vasoconstrictor profile that may contribute to anthracycline-associated cardiotoxicity [1]. Additionally, idarubicinol produces a more pronounced reduction in vascular contractile response to phenylephrine (lower IC₅₀) compared with idarubicin [1].

Coronary Vasoconstriction
Head-to-head

Idarubicinol +121% increase in coronary resistance vs. idarubicin +75%; lower IC₅₀ for vasoconstriction inhibition (30.7 vs. 44.3 μmol/L).

Supports cardiotoxicity model endpoint review; differential vasoactive profile reported.

Ex vivo rat heart model; translation to in vivo cardiotoxicity requires further study.

Cardiotoxicity Anthracycline Safety Ex Vivo Pharmacology

Idarubicinol Research Applications


Idarubicin Therapeutic Drug Monitoring & PK

Due to its prolonged terminal half-life (56.8 hours in pediatric patients) and plasma accumulation exceeding that of the parent drug by 5- to 8-fold in terms of AUC, idarubicinol represents a critical analyte for accurate quantification of systemic anthracycline exposure following idarubicin administration . High-purity idarubicinol reference standards, including stable isotope-labeled analogs (e.g., idarubicinol-d4), are essential for the development and validation of LC-MS/MS or HPLC-fluorescence assays used in clinical pharmacokinetic studies and therapeutic drug monitoring protocols .

In Vitro Pharmacology of Active Metabolites

Idarubicinol is the only anthracycline C-13 alcohol metabolite that retains equipotent cytotoxic activity relative to its parent drug across leukemia (CCRF-CEM, K562, HL60), glioblastoma (U87-MG), and breast cancer (MCF-7 spheroids) models . This unique pharmacological property makes idarubicinol an essential research compound for studies investigating the contribution of circulating metabolites to overall antitumor efficacy, for mechanistic investigations of anthracycline action in multidrug-resistant settings where it demonstrates ≥32-fold higher potency than doxorubicinol , and as a positive control in experiments comparing active versus inactive anthracycline alcohol metabolites .

Reference Standard for Impurity Profiling & Compliance

As a primary circulating metabolite and a key impurity marker in idarubicin drug substance and drug product characterization, idarubicinol reference standard is required for pharmaceutical quality control, ANDA/DMF submissions, and stability studies . Fully characterized idarubicinol materials supplied with Certificates of Analysis (COA) and traceable to pharmacopeial standards (USP/EP) support method validation, identification of unknown impurities, and compliance with ICH Q3A/Q3B guidelines for impurity testing .

Cardiotoxicity & Safety Pharmacology Studies

Given that idarubicinol induces a 121% increase in coronary vascular resistance (vs. 75% for idarubicin) and demonstrates enhanced inhibition of vasoconstrictor responsiveness in isolated vascular preparations, it is the relevant molecular species for investigating the vascular mechanisms underlying anthracycline-induced cardiotoxicity . Researchers studying intramyocardial metabolite formation, carbonyl reductase-mediated cardiotoxic pathways, or evaluating putative cardioprotective agents that inhibit idarubicinol formation require high-purity idarubicinol for ex vivo and in vitro cardiovascular pharmacology assays .

Application
Selection Property
Validation Focus
Idarubicin Bioanalytical Method Development
Prolonged half-life and high systemic exposure; suitable as primary analyte for LC-MS/MS assays.
Matrix-effect correction, LLOQ verification in research plasma matrices.
Active Metabolite Pharmacology Research
Retained equipotent cytotoxicity in multiple tumor cell lines; unique among anthracycline alcohol metabolites.
Cell-model endpoint review (apoptosis, DNA damage) and MDR phenotype assays.
Impurity Profiling & Reference Standard
Certified high-purity material with COA; traceable to pharmacopeial standards.
HPLC purity, identity confirmation, and stability under ICH storage conditions.
Cardiotoxicity Mechanism Studies
Differential coronary vasoconstriction response compared to parent drug; enhanced inhibition of vascular contractility.
Ex vivo heart perfusion assays, vascular reactivity endpoints; model-specific interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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